Boc-DL-Ser(tBu)-DL-Pro-OH
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Overview
Description
Boc-DL-Ser(tBu)-DL-Pro-OH is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The compound consists of a tert-butyl ester of serine and a proline residue, both of which are protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Ser(tBu)-DL-Pro-OH typically involves the protection of the amino and hydroxyl groups of serine and proline. The process begins with the protection of the serine hydroxyl group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The amino group is then protected using Boc anhydride. The protected serine is then coupled with proline, which has also been protected with a Boc group, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of protective groups such as Boc and tert-butyl ensures the selective formation of peptide bonds, minimizing side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Ser(tBu)-DL-Pro-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU.
Substitution Reactions: The hydroxyl group of serine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and tert-butyl groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used for coupling reactions.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Deprotected Amino Acids: Removal of Boc and tert-butyl groups yields free amino acids.
Peptides: Coupling reactions result in the formation of peptides with this compound as a building block.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the electrophile used.
Scientific Research Applications
Boc-DL-Ser(tBu)-DL-Pro-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for various biomedical applications.
Structural Studies: The compound is used in the study of protein structure and function, particularly in the design of peptide mimetics and analogs.
Mechanism of Action
The mechanism of action of Boc-DL-Ser(tBu)-DL-Pro-OH is primarily related to its role as a building block in peptide synthesis. The Boc and tert-butyl groups protect the amino and hydroxyl groups, allowing for selective peptide bond formation. Upon deprotection, the free amino acids can interact with their molecular targets, such as enzymes and receptors, to exert their biological effects. The specific molecular targets and pathways involved depend on the peptide or protein in which this compound is incorporated.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Ser(Me)-OH: Another amino acid derivative with a Boc-protected serine residue.
Boc-D-Ser(Bzl)-OH: A derivative with a benzyl-protected serine residue.
Fmoc-DL-Ser(tBu)-OH: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.
Uniqueness
Boc-DL-Ser(tBu)-DL-Pro-OH is unique due to its combination of Boc and tert-butyl protective groups, which provide stability and selectivity in peptide synthesis. The presence of both serine and proline residues also allows for the formation of peptides with specific structural and functional properties.
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)24-10-11(18-15(23)25-17(4,5)6)13(20)19-9-7-8-12(19)14(21)22/h11-12H,7-10H2,1-6H3,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKLTVHOEKAAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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